2-Hydroxypropyl-beta-cyclodextrin

Pharmaceutical Formulation Solubility Enhancement Parenteral Excipient

For BCS Class II/IV drug development, 2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) delivers a critical solubility-permeability advantage. Unlike native β-cyclodextrin, which exhibits nephrotoxicity, HP-β-CD offers >500 mg/mL aqueous solubility and substantially reduced hemolytic activity, qualifying it as an approved excipient in USP/EP injectable and ophthalmic formulations. Its binding constant of 335.2 M⁻¹ ensures robust complexation, outperforming methyl-β-CD (178.4 M⁻¹) and γ-CD (K₁₁=16) for stable drug inclusion. Secure GMP-grade material with proven clinical history.

Molecular Formula C105H196O56
Molecular Weight 2354.667
CAS No. 94035-02-6
Cat. No. B2473086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxypropyl-beta-cyclodextrin
CAS94035-02-6
Molecular FormulaC105H196O56
Molecular Weight2354.667
Structural Identifiers
SMILESCCCO.CCCO.CCCO.CCCO.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O
InChIInChI=1S/C42H70O35.4C3H8O/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;4*1-2-3-4/h8-63H,1-7H2;4*4H,2-3H2,1H3
InChIKeyDCQLZTSRKLWEAB-GZXLOCRGSA-N
Commercial & Availability
Standard Pack Sizes25 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Hydroxypropyl-beta-cyclodextrin (CAS 94035-02-6): Baseline Solubility and Safety Profile for Pharmaceutical Excipient Selection


2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD, CAS 94035-02-6) is a chemically modified β-cyclodextrin derivative produced by hydroxypropylation, which introduces 2-hydroxypropyl groups onto the hydroxyl moieties of the parent β-cyclodextrin molecule [1]. This substitution significantly enhances aqueous solubility, with HP-β-CD demonstrating solubility greater than 500 mg/mL at room temperature compared to only 18 mg/mL for native β-cyclodextrin [2]. The compound is an approved pharmaceutical excipient in both the United States and European Pharmacopoeias, with a well-characterized safety profile that supports its widespread use in parenteral, oral, and topical formulations [3].

Why Substituting 2-Hydroxypropyl-beta-cyclodextrin with Other Cyclodextrins Compromises Formulation Performance and Safety Margins


Cyclodextrins are not interchangeable excipients. The type and degree of chemical substitution fundamentally alters solubility, complexation behavior, and toxicity profiles [1]. For example, native β-cyclodextrin exhibits significant nephrotoxicity and limited aqueous solubility, severely restricting its parenteral use [2]. Conversely, sulfobutyl ether β-cyclodextrin (SBE-β-CD) offers superior solubilization for certain drugs but at the cost of reduced permeability, potentially limiting oral bioavailability [3]. The evidence below quantifies these critical differences, demonstrating that 2-hydroxypropyl-beta-cyclodextrin occupies a unique performance space defined by balanced solubility, favorable toxicology, and broad regulatory acceptance.

Quantitative Differentiation Evidence: 2-Hydroxypropyl-beta-cyclodextrin vs. Key Comparators


Aqueous Solubility Superiority vs. Native Beta-Cyclodextrin

2-Hydroxypropyl-beta-cyclodextrin (HP-β-CD) demonstrates >27-fold higher aqueous solubility than native β-cyclodextrin, a critical factor for parenteral and liquid formulations [1].

Pharmaceutical Formulation Solubility Enhancement Parenteral Excipient

Reduced Hemolytic Activity vs. Native Beta-Cyclodextrin

HP-β-CD exhibits significantly reduced membrane-disrupting ability compared to parent β-cyclodextrin, as demonstrated in rabbit erythrocyte hemolysis assays [1][2].

Parenteral Safety Hemocompatibility Excipient Toxicology

Higher Binding Affinity vs. Methyl-Beta-Cyclodextrin

In direct UV-Vis spectrometry studies, HP-β-CD demonstrated a binding constant nearly twice that of methyl-β-cyclodextrin for Brooker's merocyanine, indicating stronger complex formation [1].

Complexation Efficiency Host-Guest Chemistry Stability Constant

Balanced Solubility-Permeability Trade-off vs. Sulfobutyl Ether-Beta-Cyclodextrin

While SBE-β-CD (Captisol) provides ~10-fold higher solubility for amiodarone, HP-β-CD offers a more favorable solubility-permeability balance, potentially yielding higher overall oral drug exposure [1].

Oral Bioavailability Solubility-Permeability Interplay Formulation Optimization

Enhanced Solubilization of Meclizine HCl vs. Beta-Cyclodextrin

Phase solubility studies show that HP-β-CD provides a significantly greater increase in the aqueous solubility of Meclizine HCl compared to native β-cyclodextrin, resulting in improved dissolution from solid dosage forms [1].

Drug Solubilization Inclusion Complex Dissolution Rate

Superior Complexation Constant vs. Gamma-Cyclodextrin

For the drug 3-β-hydroxy-11-oxoolean-12-en-30-oic acid, HP-β-CD exhibits a 7-fold higher complexation constant (K₁₁) than γ-cyclodextrin, indicating stronger and more efficient complex formation [1].

Complexation Efficiency Cyclodextrin Comparison Drug Solubilization

Optimal Application Scenarios for 2-Hydroxypropyl-beta-cyclodextrin Based on Quantitative Differentiation Evidence


Parenteral Formulations Requiring High Solubility and Low Hemolytic Risk

HP-β-CD is uniquely suited for injectable and ophthalmic formulations. Its aqueous solubility (>500 mg/mL) enables high drug loading without organic solvents [1], while its significantly reduced hemolytic activity compared to native β-cyclodextrin mitigates safety concerns for intravenous administration [2].

Oral Solid Dosage Forms for Poorly Soluble Drugs with Permeability Limitations

For BCS Class II and IV drugs where intestinal permeability is a concern, HP-β-CD offers a more favorable solubility-permeability balance than SBE-β-CD [3]. This can result in superior oral bioavailability, as demonstrated by the 96% drug release achieved for Meclizine HCl complexed with HP-β-CD compared to 54% for the marketed tablet [4].

Complexation of Lipophilic Drugs Where Strong Binding is Essential

HP-β-CD's higher binding constants compared to methyl-β-cyclodextrin (335.2 M⁻¹ vs. 178.4 M⁻¹) and γ-cyclodextrin (K₁₁=114 vs. 16) make it the preferred choice for drugs requiring strong, stable inclusion complexes to achieve adequate solubilization and stabilization [5][6].

Formulations for Niemann-Pick Disease Type C1 (NPC-1)

HP-β-CD (specifically the well-characterized VTS-270 product) has demonstrated clinical efficacy in treating NPC-1, a rare genetic disorder, by mobilizing trapped cholesterol. This application leverages HP-β-CD's ability to interact with lipid membranes and its established safety profile for intrathecal administration [7].

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